molecular formula C12H16F3N3 B2521073 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline CAS No. 223786-29-6

4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline

Cat. No. B2521073
CAS RN: 223786-29-6
M. Wt: 259.276
InChI Key: USTSWOLARJXUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline involves complex organic reactions and the use of various reagents and catalysts. In the first paper, the synthesis of a piperazine–aniline copolymer is described, which was achieved by using different acids. The copolymerization process was characterized by several spectral and physical techniques, indicating the successful formation of the desired copolymer with significant semiconductor properties . Although the exact synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline is not detailed, the methodologies used for similar piperazine compounds provide insight into the potential synthetic routes that could be adapted for this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline can be complex, with multiple functional groups influencing their reactivity and physical properties. The second paper discusses the synthesis of novel dendritic G-2 melamines with piperidine motifs, which are structurally related to piperazine compounds. The study utilized DFT to interpret the reactivity and electronic properties of the synthesized compounds, which could be relevant for understanding the molecular structure of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine–aniline copolymers, as mentioned in the first paper, are influenced by the nature of counter ions. The copolymer exhibited conductivity in the semiconductor region, and its morphology was characterized as spongy and porous. These properties are essential for understanding the behavior of the copolymer in various applications. The density and viscosity measurements further complement the characterization of the copolymer . Although the specific properties of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline are not provided, the techniques and findings from this study could be extrapolated to assess similar compounds.

Scientific Research Applications

Hypoxic-Cytotoxic Agents

A study conducted by Ortega et al. (2000) reported the synthesis and biological in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains (piperazines and anilines) as potential hypoxic-cytotoxic agents. These compounds showed promise in targeting hypoxic cancer cells, with specific derivatives demonstrating significant potency (Ortega et al., 2000).

Chemical Synthesis Intermediates

Yang Qi-don (2015) synthesized novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a multi-step reaction, showcasing the versatility of such compounds as intermediates for further chemical synthesis (Yang Qi-don, 2015).

Antimicrobial Activities

Divyesh Patel et al. (2012) conducted a study on the synthesis of 1,3,5-triazine derivatives that contain aniline, 4-hydroxycoumarin, and 7-hydroxy-4-methylcoumarin, along with different piperazines and piperidines as substituents. These compounds exhibited promising antimicrobial activities against a range of bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Patel et al., 2012).

Molecular Structure Investigations

Research by Ihab Shawish et al. (2021) on new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties emphasized the importance of molecular structure investigations using X-ray crystallography and DFT calculations. This research helps in understanding the intermolecular interactions and electronic properties of these compounds, which can be crucial for designing drugs with targeted properties (Shawish et al., 2021).

Insecticidal Activities

A study by Yan Shen et al. (2013) on the synthesis of novel piperazine derivatives as potential insecticides revealed selective bioactivities against tested pests. This indicates the potential of such compounds in developing new insecticides with novel modes of action (Shen et al., 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

While there is limited information on the future directions of “4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline”, it’s worth noting that indole derivatives, which are structurally similar, have shown potential in biological applications . This suggests that “4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline” and similar compounds could have promising applications in the future.

properties

IUPAC Name

4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c13-12(14,15)9-17-5-7-18(8-6-17)11-3-1-10(16)2-4-11/h1-4H,5-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTSWOLARJXUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline

CAS RN

223786-29-6
Record name 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline
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